molecular formula C15H23N3O3 B5320271 N-(2,4-dimethoxyphenyl)-4-ethyl-1-piperazinecarboxamide

N-(2,4-dimethoxyphenyl)-4-ethyl-1-piperazinecarboxamide

Cat. No. B5320271
M. Wt: 293.36 g/mol
InChI Key: KWFXZLZKDCXHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-4-ethyl-1-piperazinecarboxamide, also known as 2C-E, is a synthetic psychoactive substance that belongs to the family of phenethylamines. 2C-E is a designer drug that is synthesized in the laboratory and is not approved for medical use.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-ethyl-1-piperazinecarboxamide is not fully understood, but it is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. The substance may also interact with other neurotransmitter systems, including dopamine and norepinephrine. The precise mechanisms underlying the psychoactive effects of this compound are still the subject of ongoing research.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. The substance has also been shown to alter levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This compound can induce altered states of consciousness, including hallucinations, and may have therapeutic potential in the treatment of certain psychiatric disorders.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-4-ethyl-1-piperazinecarboxamide has several advantages and limitations for use in lab experiments. One advantage is that it is a synthetic substance that can be easily synthesized and purified in the laboratory. This allows researchers to have precise control over the dose and purity of the substance. However, this compound is a designer drug that is not approved for medical use, and its effects on humans are not well understood. Additionally, the potential risks associated with working with psychoactive substances in the laboratory must be carefully considered.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-4-ethyl-1-piperazinecarboxamide. One area of interest is the potential therapeutic applications of the substance, particularly in the treatment of psychiatric disorders such as depression and anxiety. Researchers may also investigate the potential long-term effects of this compound use and the mechanisms underlying these effects. Additionally, further research is needed to understand the precise mechanisms of action of this compound and its interactions with other neurotransmitter systems.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-4-ethyl-1-piperazinecarboxamide is synthesized in the laboratory using various methods, including the reduction of 2,4,5-trimethoxyphenylacetone with sodium borohydride and the reaction of 2,4-dimethoxyphenethylamine with ethyl chloroformate and piperazine. The synthesis of this compound requires expertise in organic chemistry, and the process must be carried out with caution due to the potential hazards of the chemicals involved.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-ethyl-1-piperazinecarboxamide has been used in scientific research to study its effects on the central nervous system. The substance has been shown to have psychedelic properties, and researchers have used it to investigate the mechanisms underlying altered states of consciousness. This compound has also been used in studies of receptor binding and activity, as well as investigations into the effects of psychoactive substances on behavior and cognition.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-ethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-4-17-7-9-18(10-8-17)15(19)16-13-6-5-12(20-2)11-14(13)21-3/h5-6,11H,4,7-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFXZLZKDCXHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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